molecular formula C10H12ClFO3S B3392444 2-fluoro-4-isobutoxybenzene-1-sulfonyl chloride CAS No. 1016528-41-8

2-fluoro-4-isobutoxybenzene-1-sulfonyl chloride

Cat. No.: B3392444
CAS No.: 1016528-41-8
M. Wt: 266.72 g/mol
InChI Key: GQYQXTCCOYYXHQ-UHFFFAOYSA-N
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Description

2-fluoro-4-isobutoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClFO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-isobutoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-fluoro-4-isobutoxybenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-fluoro-4-isobutoxybenzene+chlorosulfonic acid2-fluoro-4-isobutoxybenzene-1-sulfonyl chloride+HCl\text{2-fluoro-4-isobutoxybenzene} + \text{chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 2-fluoro-4-isobutoxybenzene+chlorosulfonic acid→2-fluoro-4-isobutoxybenzene-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-isobutoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols or thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

2-fluoro-4-isobutoxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-4-isobutoxybenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and application. For example, in biological systems, the compound may react with nucleophilic residues in proteins, leading to covalent modification and changes in protein function .

Comparison with Similar Compounds

Similar Compounds

    4-trifluoromethylbenzenesulfonyl chloride: Another sulfonyl chloride derivative with a trifluoromethyl group instead of a fluoro and isobutoxy group.

    2-fluoro-4-nitrobenzenesulfonyl chloride: Contains a nitro group instead of an isobutoxy group.

Uniqueness

2-fluoro-4-isobutoxybenzene-1-sulfonyl chloride is unique due to the presence of both a fluoro and an isobutoxy group. This combination imparts distinct reactivity and properties compared to other sulfonyl chlorides. The isobutoxy group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

2-fluoro-4-(2-methylpropoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO3S/c1-7(2)6-15-8-3-4-10(9(12)5-8)16(11,13)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYQXTCCOYYXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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